molecular formula C27H25FN4O3 B6514460 7-[4-(2-fluorophenyl)piperazine-1-carbonyl]-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione CAS No. 892291-08-6

7-[4-(2-fluorophenyl)piperazine-1-carbonyl]-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione

Cat. No. B6514460
CAS RN: 892291-08-6
M. Wt: 472.5 g/mol
InChI Key: PNGYBGAYMULCGW-UHFFFAOYSA-N
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Description

The compound “7-[4-(2-fluorophenyl)piperazine-1-carbonyl]-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceuticals, and a quinazoline group, which is a type of nitrogen-containing heterocycle .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The piperazine ring could potentially allow for rotation around its bonds, leading to conformational isomerism .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents used. The presence of the carbonyl group could potentially make it susceptible to nucleophilic attack, and the aromatic rings might undergo electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include its size, shape, functional groups, and the presence of any chiral centers .

Mechanism of Action

Without specific information on what this compound is used for, it’s difficult to predict its mechanism of action. If it’s a drug, it could potentially interact with biological targets such as enzymes or receptors, but this would depend on the specific structure-activity relationship .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and environmental impact. Without specific data, it’s difficult to provide a detailed safety analysis .

Future Directions

The future research directions for this compound could potentially include exploring its synthesis, investigating its reactivity, studying its physical and chemical properties, and evaluating its potential applications .

properties

IUPAC Name

7-[4-(2-fluorophenyl)piperazine-1-carbonyl]-3-(2-phenylethyl)-1H-quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25FN4O3/c28-22-8-4-5-9-24(22)30-14-16-31(17-15-30)25(33)20-10-11-21-23(18-20)29-27(35)32(26(21)34)13-12-19-6-2-1-3-7-19/h1-11,18H,12-17H2,(H,29,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNGYBGAYMULCGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=O)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(4-(2-fluorophenyl)piperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione

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